Esuberaprost - 94132-88-4

Esuberaprost

Catalog Number: EVT-1580858
CAS Number: 94132-88-4
Molecular Formula: C24H30O5
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Esuberaprost is a synthetic compound that acts as an active enantiomer of beraprost, a prostacyclin analog. It is primarily used in the treatment of pulmonary arterial hypertension (PAH) by mimicking the effects of prostacyclin, a natural vasodilator. Esuberaprost functions by binding specifically to prostacyclin receptors (PGI2 receptors) located on smooth muscle cells and platelets, leading to vasodilation and inhibition of platelet aggregation. This mechanism helps lower blood pressure in the pulmonary arteries and improves symptoms associated with PAH .

Source

Esuberaprost was developed as part of ongoing research into prostacyclin analogs, with its pharmacological properties being explored in various clinical trials. The compound has been evaluated in combination with other therapies, such as inhaled treprostinil, to enhance treatment efficacy for patients with PAH .

Classification

Esuberaprost is classified as a vasodilator and antiplatelet agent, primarily targeting the PGI2 receptor. It is recognized as an orphan drug by the FDA due to its application in treating rare diseases like PAH .

Synthesis Analysis

Methods

The synthesis of esuberaprost involves several steps that typically include the formation of key intermediates followed by stereochemical resolution to obtain the desired enantiomer. While specific proprietary methods may be employed by pharmaceutical companies, general synthetic pathways often utilize:

  1. Chiral synthesis techniques to ensure the production of the active enantiomer.
  2. Functional group transformations that modify precursor compounds into the final structure.
  3. Purification processes, such as chromatography, to isolate esuberaprost from its synthetic mixture.

Technical Details

The molecular formula for esuberaprost is C24H30O5NaC_{24}H_{30}O_{5}Na, with a molecular weight of approximately 420.47 g/mol. Its structure features multiple stereocenters, contributing to its specific pharmacological activity .

Molecular Structure Analysis

Data

Esuberaprost contains six defined stereocenters and one E/Z center, indicating its complex stereochemistry essential for its biological activity.

Chemical Reactions Analysis

Reactions

Esuberaprost undergoes several significant chemical reactions relevant to its pharmacological action:

  1. Binding to PGI2 receptors: Upon administration, esuberaprost binds to PGI2 receptors on vascular smooth muscle cells, leading to vasodilation.
  2. Platelet inhibition: The compound inhibits platelet aggregation, which is crucial in preventing thrombus formation in patients with PAH.

Technical Details

Mechanism of Action

Esuberaprost's mechanism involves:

  1. Receptor Activation: The compound activates PGI2 receptors on smooth muscle cells, resulting in increased intracellular cyclic adenosine monophosphate (cAMP) levels.
  2. Vasodilation: Elevated cAMP leads to relaxation of vascular smooth muscle, resulting in vasodilation and decreased pulmonary arterial pressure.
  3. Antiplatelet Effect: By inhibiting platelet activation and aggregation, esuberaprost reduces the risk of clot formation within pulmonary vasculature.

This multi-faceted mechanism underpins its therapeutic potential in managing PAH .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Esuberaprost is typically presented as a white or off-white powder.
  • Solubility: It is soluble in organic solvents but may have limited solubility in water.

Chemical Properties

  • Stability: Esuberaprost exhibits stability under recommended storage conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound is reactive at specific functional groups but generally stable under physiological conditions.

Relevant data regarding these properties are essential for formulating effective dosage forms for clinical use .

Applications

Esuberaprost is primarily utilized in clinical settings for:

  • Treatment of Pulmonary Arterial Hypertension: It serves as an adjunct therapy to improve hemodynamic parameters and exercise capacity in PAH patients.
  • Research Applications: Ongoing studies explore its efficacy when combined with other treatments like inhaled treprostinil, aiming to enhance patient outcomes through synergistic effects.

The exploration of esuberaprost continues to evolve as researchers seek to better understand its full therapeutic potential and optimize treatment regimens for individuals suffering from PAH .

Synthesis and Structural Optimization of Esuberaprost

Synthetic Pathways for Esuberaprost Prodrug Development

Esuberaprost ((+)-beraprost-314d) is the pharmacologically active isomer of the racemic prostacyclin analogue beraprost, requiring specialized synthetic strategies for its isolation and prodrug development. The core synthetic route initiates from the resolution of rac-beraprost through preparative chromatography, yielding the key (+)-enantiomer as the precursor for esuberaprost salt forms (potassium/sodium) [3] [10]. Advanced prodrug approaches leverage retrosynthetic design principles to construct pharmacophores in situ via biocatalytic activation. One innovative pathway utilizes ring-closing metathesis (RCM)-aromatization cascades, where olefinic precursors undergo intramolecular cyclization using ruthenium-based catalysts (e.g., Grubbs catalyst 1) or albumin-artificial metalloenzymes (Alb-ArM), forming naphthalene cores essential for combretastatin-based prodrug derivatives [6].

Table 1: Key Synthetic Approaches for Esuberaprost Prodrug Precursors

StrategyKey Reagents/CatalystsTarget StructureActivation Mechanism
Chromatographic ResolutionChiral stationary phasesBeraprost-314dDirect isolation of active isomer
RCM-Aromatization CascadeAlb-Ru, Hoveyda-Grubbs catalystsNaphthylcombretastatinMetathesis/1,4-elimination
Esterase-Sensitive ProdrugCitronellate/C10 terpene chainsHydrophobic esters (e.g., 14)Enhanced albumin binding

Structural optimization focuses on leaving group engineering to facilitate aromatization under physiological conditions (pH 7.4). Ester-linked leaving groups (e.g., citronellate in precursor 14) demonstrate near-complete aromatization (TONArom/TONRCM ≈ 1) compared to ether-linked groups (TONArom/TONRCM < 0.1), significantly enhancing bioactivation kinetics [6]. Additionally, installing hydrophobic moieties (e.g., C10 terpenes) improves binding affinity to human serum albumin (kcat/KM = 1764 M−1s−1 for 14), enabling targeted delivery to pulmonary tissues [6].

Stereoselective Synthesis and Isomer Separation Techniques

The stereoselective synthesis of esuberaprost demands precise control over three chiral centers, achieved via asymmetric catalysis and kinetic resolution. Critical steps include:

  • Enzymatic Resolution: Whole-cell biocatalysts (Rhodococcus erythropolis DSM44534) enantioselectively oxidize diol intermediates (e.g., syn-3-methyl-octane-1,4-diols) to yield enantiopure cis-(-)-(4S,5S)-whisky lactone analogs, demonstrating >98% ee [9].
  • Chromatographic Separation: Semi-preparative HPLC with chiral stationary phases (e.g., amylose-derived) resolves beraprost diastereomers, isolating beraprost-314d with ≥99.5% chemical purity [3] [10].
  • Dynamic Kinetic Resolution: Transition-metal catalysts (e.g., Ru(II)-Shvo complex) isomerize undesired beraprost stereoisomers (-isomers) during resolution, pushing theoretical yields to >50% [6].

The dominant impurity profile stems from epimerization at C15, generating pharmacologically detrimental ent-beraprost-314d. This is mitigated by:

  • Low-temperature (< −20°C) deprotection of silyl ethers (TBS/TES) [7] [10]
  • Non-aqueous reaction media suppressing racemization during carboxylate salt formation [10]

Comparative Analysis of Synthetic Intermediates and Byproducts

Key intermediates in esuberaprost synthesis exhibit divergent reactivity and purity profiles:

Core Intermediates

  • Corey Lactone Diol (I): Obtained via microbial (Saccharomyces cerevisiae) dihydroxylation of benzofuran, with syn-diol predominance (dr >9:1) [8].
  • Aldehyde Intermediate (II): Generated under Parikh-Doering oxidation; prone to epimerization if purified via silica gel chromatography (Δepi ≤ 15%) [7].
  • Alkyne-Ester (III): Synthesized via Sonogashira coupling; Pd residue must be <10 ppm to avoid endotoxin formation [8].

Major Byproducts

  • EP3 Receptor Agonists: Formed during incomplete Mitsunobu inversion of the C15 hydroxyl, exhibiting vasoconstrictive effects counterproductive to IP agonism [4].
  • Dimeric Species: Arise from olefin metathesis side reactions in prodrug synthesis; suppressed using high-dilution conditions (0.001 M) [6].
  • Δ2-Isomers: Generated via dehydration of the C13 alcohol under acidic conditions; minimized by non-aqueous workups [10].

Table 3: Characterization of Critical Intermediates and Byproducts

CompoundStructure TypePurity ChallengeMitigation StrategyPharmacological Risk
Corey Lactone syn-Diol (I)DiolOver-oxidation to ketoneTemp-controlled (0–5°C) oxidationLow
C15-Epimer of IIAldehydeSilica-induced epimerizationAl2O3 chromatography or direct useVasoconstriction (EP3)
Metathesis DimerBis-naphthaleneConcentration-dependentHigh dilution (0.001 M)Undefined cytotoxicity

Properties

CAS Number

94132-88-4

Product Name

Esuberaprost

IUPAC Name

4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S,4S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid

Molecular Formula

C24H30O5

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C24H30O5/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28)/b13-12+/t15-,17-,19+,20+,21-,23-/m0/s1

InChI Key

CTPOHARTNNSRSR-NOQAJONNSA-N

SMILES

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O

Isomeric SMILES

CC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.